

Spectroscopic data (NMR, HRMS) of Kadcoccitane H

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Compound of Interest		
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A Comprehensive Spectroscopic and Methodological Guide to Kadcoccitane H

An in-depth analysis of the spectroscopic data and experimental protocols for the novel tetracyclic triterpenoid, Kadcoccitane H. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Kadcoccitane H is a recently identified $14(13 \rightarrow 12)$ -abeo-lanostane triterpenoid isolated from Kadsura coccinea.[1] Its complex 6/6/5/6-fused tetracyclic ring system and potential biological activities make it a molecule of significant interest to the scientific community. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the experimental methodologies used for its characterization. The presented data is based on the first biomimetic total synthesis, which has been confirmed to match the data of the natural product.[1]

Spectroscopic Data

The structural elucidation of Kadcoccitane H was accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and HRMS data.



Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Kadcoccitane H



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	36.1	1.70 (m), 1.55 (m)
2	28.0	1.95 (m), 1.68 (m)
3	78.9	3.24 (dd, J = 11.5, 4.5)
4	38.9	-
5	50.5	1.05 (d, J = 10.0)
6	21.4	2.10 (m), 1.98 (m)
7	28.9	2.05 (m), 1.85 (m)
8	141.6	-
9	148.5	6.81 (s)
10	37.8	-
11	118.4	5.89 (s)
12	194.2	-
13	49.9	2.85 (m)
14	51.5	-
15	32.5	1.80 (m), 1.20 (m)
16	26.5	1.55 (m), 1.45 (m)
17	49.5	1.65 (m)
18	21.8	1.01 (s)
19	29.7	1.09 (s)
20	36.3	2.25 (m)
21	18.2	0.93 (d, J = 6.5)
22	36.0	1.60 (m), 1.40 (m)
23	24.3	2.05 (m)



24	125.9	5.15 (t, J = 7.0)
25	131.4	-
26	25.7	1.70 (s)
27	17.8	1.62 (s)
28	28.0	0.82 (s)
29	16.5	0.90 (s)
30	168.5	-

Table 2: High-Resolution Mass Spectrometry (HRMS)

Data for Kadcoccitane H

lon	Formula	Calculated m/z	Found m/z
[M+Na] ⁺	C30H44O4Na	507.3137	507.3132

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data for Kadcoccitane H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR, 13 C NMR, and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

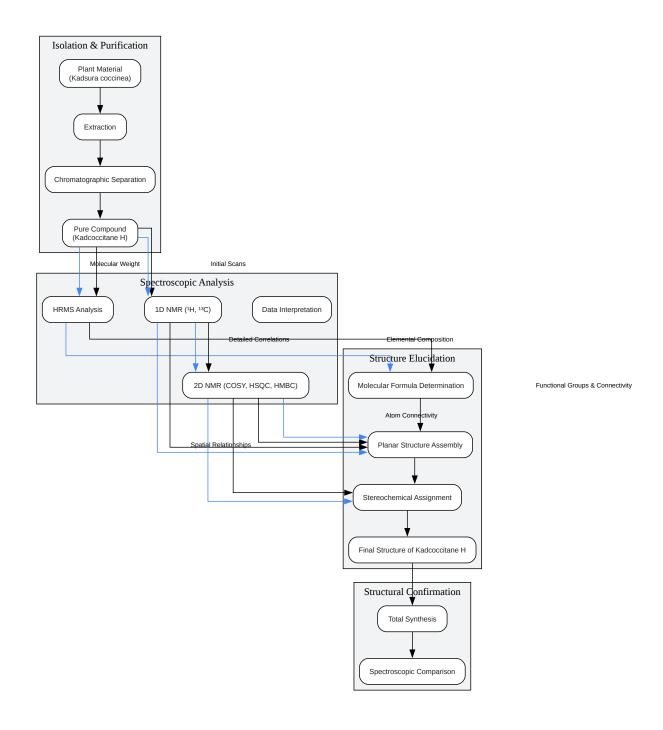
HRMS data were acquired using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump. The mass-to-charge ratio (m/z) was calibrated using an internal reference standard.



Workflow and Logical Relationships

The structural elucidation of a novel natural product like Kadcoccitane H follows a logical workflow, beginning with its isolation and culminating in the confirmation of its chemical structure. The following diagram illustrates this general process.





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Caption: Workflow for the isolation and structural elucidation of Kadcoccitane H.



Conclusion

The spectroscopic data presented in this guide provide a comprehensive electronic footprint of Kadcoccitane H. The detailed NMR and HRMS data are crucial for the unambiguous identification of this complex natural product. The outlined experimental protocols offer a standardized methodology for researchers working on the characterization of similar compounds. The provided workflow diagram illustrates the logical progression from isolation to structural confirmation, which is fundamental in natural product chemistry. This information serves as a valuable resource for further research into the synthesis, biological activity, and potential therapeutic applications of Kadcoccitane H and its analogues.

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References

- 1. Biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester PMC [pmc.ncbi.nlm.nih.gov]
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